molecular formula C6H7BrN2O B13642489 5-Bromo-2-methoxy-3-methylpyrazine

5-Bromo-2-methoxy-3-methylpyrazine

Cat. No.: B13642489
M. Wt: 203.04 g/mol
InChI Key: CTXMHAHRFINOEF-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylpyrazine: is a heterocyclic organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol It is characterized by a pyrazine ring substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylpyrazine typically involves the bromination of 2-methoxy-3-methylpyrazine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-3-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxy-3-methylpyrazine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyrazines on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical agents .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-methylpyrazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . The exact pathways and targets can vary based on the specific context of its use.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-bromo-2-methoxy-3-methylpyrazine

InChI

InChI=1S/C6H7BrN2O/c1-4-6(10-2)8-3-5(7)9-4/h3H,1-2H3

InChI Key

CTXMHAHRFINOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC)Br

Origin of Product

United States

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